7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a methylsulfanyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles, followed by oxidative cyclization. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and cost-effective reagents and conditions, would apply. Optimization of reaction conditions to maximize yield and purity would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as light-emitting materials for OLED devices.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For example, in its anticonvulsant activity, the compound is believed to modulate the activity of neurotransmitter receptors and ion channels in the brain . In the treatment of parasitic diseases, the compound may interfere with the microtubule dynamics of the parasites, leading to their death .
Comparison with Similar Compounds
Similar Compounds
7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones: These compounds have similar structures but with different substituents at the 7th position.
2,5-dinitramide-7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazine: This compound has a similar triazole ring but with additional nitramine groups.
Uniqueness
The uniqueness of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 2nd position and the amino group at the 7th position allows for unique interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H7N5OS |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
7-amino-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H7N5OS/c1-13-6-9-5-8-4(12)2-3(7)11(5)10-6/h2H,7H2,1H3,(H,8,9,10,12) |
InChI Key |
YXLZFDYOVTYXTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC(=O)NC2=N1)N |
Origin of Product |
United States |
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